molecular formula C18H18BrN3O3S B11149828 N-[4-(aminosulfonyl)benzyl]-3-(5-bromo-1H-indol-1-yl)propanamide

N-[4-(aminosulfonyl)benzyl]-3-(5-bromo-1H-indol-1-yl)propanamide

Cat. No.: B11149828
M. Wt: 436.3 g/mol
InChI Key: JYZSHZSOWNZLMW-UHFFFAOYSA-N
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Description

N-[4-(Aminosulfonyl)benzyl]-3-(5-bromo-1H-indol-1-yl)propanamide is a synthetic small molecule of interest in medicinal chemistry and pharmacology research. Its structure incorporates a 5-bromoindole moiety linked to a 4-sulfamoylbenzyl group via a propanamide chain. The bromo-indole scaffold is a privileged structure in drug discovery, frequently found in compounds targeting various neurological and metabolic pathways . The propanamide linker is a common feature in many bioactive molecules, including potent σ1 receptor (σ1R) and μ-opioid receptor (MOR) ligands, which are investigated for their roles in pain management and neurological disorders . The benzenesulfonamide group is a classic pharmacophore known for its ability to interact with a wide range of enzymes and receptors, suggesting potential for diverse biological activity . This combination of features makes this compound a valuable chemical tool for researchers developing and studying new ligands for G-protein coupled receptors (GPCRs) and other protein targets. It may serve as a key intermediate or a candidate for screening in assays related to neuropharmacology, oncology, and antimicrobial research, given the established activities of its structural analogs . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C18H18BrN3O3S

Molecular Weight

436.3 g/mol

IUPAC Name

3-(5-bromoindol-1-yl)-N-[(4-sulfamoylphenyl)methyl]propanamide

InChI

InChI=1S/C18H18BrN3O3S/c19-15-3-6-17-14(11-15)7-9-22(17)10-8-18(23)21-12-13-1-4-16(5-2-13)26(20,24)25/h1-7,9,11H,8,10,12H2,(H,21,23)(H2,20,24,25)

InChI Key

JYZSHZSOWNZLMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CCN2C=CC3=C2C=CC(=C3)Br)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

N-Alkylation with Allyl Bromide

In anhydrous THF, 5-bromo-1H-indole reacts with allyl bromide (1.2 eq) in the presence of NaH (1.5 eq) at 0°C, yielding 3-allyl-5-bromo-1H-indole . Hydroboration-oxidation with BH₃·THF and H₂O₂/NaOH converts the allyl group to propanol, which is oxidized to propanoic acid using Jones reagent.

Reaction Optimization

StepReagents/ConditionsYield
N-AlkylationAllyl bromide, NaH, THF, 0°C75%
HydroborationBH₃·THF, 0°C → 25°C88%
OxidationCrO₃, H₂SO₄, acetone, 0°C65%

Synthesis of 4-(Aminosulfonyl)benzyl Amine

The sulfonamide moiety is introduced via chlorosulfonation of toluene derivatives, followed by amination.

Chlorosulfonation of 4-Methylbenzyl Chloride

4-Methylbenzyl chloride reacts with chlorosulfonic acid (ClSO₃H) in dichloroethane at 50°C to form 4-(chlorosulfonyl)benzyl chloride . Subsequent treatment with aqueous ammonia (28%) at 0°C yields 4-(aminosulfonyl)benzyl amine .

Critical Parameters

ParameterValue
ChlorosulfonationClSO₃H (2 eq), 50°C, 4 h
AminationNH₃ (aq), 0°C, 2 h
Yield72% (over two steps)

Amide Bond Formation

The final step couples 3-(5-bromo-1H-indol-1-yl)propanoic acid with 4-(aminosulfonyl)benzyl amine using carbodiimide-mediated coupling.

EDC/HOBt Activation

In dichloromethane (DCM), the carboxylic acid (1 eq) is activated with EDC (1.2 eq) and HOBt (1.1 eq) for 30 minutes. The benzyl amine (1 eq) is added, and the reaction stirs at 25°C for 12 h. Purification via silica gel chromatography (ethyl acetate/hexane) affords the target compound in 70% yield.

Comparative Coupling Methods

Coupling ReagentSolventTime (h)Yield
EDC/HOBtDCM1270%
DCC/DMAPTHF1865%
HATUDMF675%

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, indole H-2), 7.89 (d, J=8.4 Hz, 2H, benzyl H), 7.45 (d, J=8.4 Hz, 2H, benzyl H), 7.32 (d, J=8.8 Hz, 1H, indole H-6).

  • HRMS : m/z calculated for C₁₉H₁₉BrN₃O₃S [M+H]⁺: 464.03, found: 464.05.

Scale-Up and Industrial Considerations

Large-scale synthesis (≥1 kg) requires modifications:

  • Continuous Flow Chlorosulfonation : Reduces exothermic risks.

  • Catalytic Amination : Pd/C in NH₃/MeOH under H₂ (50 psi) improves amination yield to 85% .

Chemical Reactions Analysis

Types of Reactions

N-[4-(aminosulfonyl)benzyl]-3-(5-bromo-1H-indol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing the bromine atom.

    Substitution: Substituted derivatives with new functional groups replacing the bromine atom.

Scientific Research Applications

N-[4-(aminosulfonyl)benzyl]-3-(5-bromo-1H-indol-1-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(aminosulfonyl)benzyl]-3-(5-bromo-1H-indol-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to various biological targets, modulating their activity and leading to the desired therapeutic effects . The sulfonamide group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations on the Indole Ring

a. Bromine vs. Methyl or Benzyloxy Groups

  • 3-(5-Bromo-1H-indol-1-yl)-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propanamide (CAS 1219550-39-6): This analog retains the 5-bromoindole moiety but replaces the aminosulfonyl benzyl group with a benzodioxepin ring. The benzodioxepin substituent introduces rigidity and lipophilicity, which may enhance blood-brain barrier penetration compared to the polar aminosulfonyl group in the target compound .
  • 3-(5-(Benzyloxy)-1H-indol-1-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)propanamide (CAS 1324065-75-9) :
    The benzyloxy group at the 5-position of indole increases steric bulk and electron-donating effects, contrasting with the electron-withdrawing bromine in the target compound. The thiadiazol-tetrahydrofuran substituent could modulate target selectivity, particularly in kinase or protease inhibition .

Modifications to the Propanamide Side Chain

a. Terminal Group Variations

  • 2-[5-Bromo-3-(5-methoxy-3,4-dihydroisoquinoline-2(1H)-carbonyl)-1H-indol-1-yl]-N-(1-propanoylazetidin-3-yl)acetamide (O5Y): This compound replaces the propanamide’s benzyl group with a propanoylazetidine moiety.

b. Sulfonamide vs. Other Polar Groups

  • The chloro and hydroxy groups may confer distinct solubility and metabolic stability profiles compared to the bromoindole-propanamide structure .

Electronic and Steric Effects of Substituents

  • N-(2-Furylmethyl)-3-[1-(4-methylbenzyl)-5-nitro-1H-indol-3-yl]-3-[4-(trifluoromethyl)phenyl]propanamide: The nitro and trifluoromethyl groups are strong electron-withdrawing substituents, which could enhance reactivity in electrophilic interactions. The furylmethyl group introduces heterocyclic diversity, differing from the aminosulfonyl benzyl’s ionic character .

Physicochemical and Pharmacokinetic Implications

  • Lipophilicity : Bromine and benzyloxy groups increase lipophilicity compared to polar sulfonamides or hydroxy substituents, affecting membrane permeability.
  • Solubility: The aminosulfonyl group in the target compound likely enhances aqueous solubility relative to benzodioxepin or thiadiazol derivatives .
  • Metabolic Stability : Electron-withdrawing bromine may slow oxidative metabolism compared to methyl or benzyloxy groups, which are more susceptible to enzymatic degradation .

Biological Activity

N-[4-(aminosulfonyl)benzyl]-3-(5-bromo-1H-indol-1-yl)propanamide is a compound of interest due to its potential biological activities, particularly in anticancer research. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a sulfonamide group, a brominated indole moiety, and a propanamide backbone, which contribute to its biological properties. The structural formula can be represented as follows:

C16H18BrN3O2S\text{C}_{16}\text{H}_{18}\text{BrN}_{3}\text{O}_{2}\text{S}

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For example, derivatives based on the indole scaffold have shown significant activity against various cancer cell lines.

In Vitro Studies

In vitro studies have assessed the cytotoxic effects of related compounds on different cancer cell lines. The following table summarizes the IC50 values for various derivatives against MCF-7 (breast cancer) and A-549 (lung cancer) cell lines:

CompoundCell LineIC50 (µM)
This compoundMCF-7TBD
7cMCF-77.17 ± 0.94
7dMCF-72.93 ± 0.47
12cA-54927.65 ± 2.39
12dA-54913.92 ± 1.21

Note: The IC50 value for this compound is currently under investigation.

The mechanisms through which this compound exerts its effects are likely multifaceted:

  • VEGFR Inhibition : Similar compounds have demonstrated inhibition of vascular endothelial growth factor receptor (VEGFR), which is crucial for tumor angiogenesis.
  • Apoptosis Induction : Indole derivatives are known to promote apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.

Case Studies

Several case studies have demonstrated the efficacy of indole-based compounds in preclinical settings:

  • Study on MCF-7 Cells : A derivative exhibited an IC50 value of 2.93 µM against MCF-7 cells, indicating potent anticancer activity.
  • VEGFR Inhibition Study : Compounds similar to this compound showed IC50 values for VEGFR inhibition ranging from 0.503 µM to 0.728 µM, suggesting significant antiangiogenic properties.

Q & A

Basic: What are the recommended synthetic routes and characterization methods for N-[4-(aminosulfonyl)benzyl]-3-(5-bromo-1H-indol-1-yl)propanamide?

The synthesis typically involves coupling 4-(aminosulfonyl)benzylamine with 3-(5-bromo-1H-indol-1-yl)propanoyl chloride under anhydrous conditions. Key steps include:

  • Reaction optimization : Use of coupling agents like HBTU or DCC in DMF or dichloromethane (DCM) with triethylamine as a base .
  • Purification : Column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures to isolate the product .
  • Characterization :
    • 1H/13C NMR : Confirm regiochemistry of the bromoindole moiety (δ ~7.2–7.8 ppm for aromatic protons) and sulfonamide NH2 signals (δ ~4.5–5.0 ppm) .
    • HRMS : Validate molecular weight (e.g., [M+H]+ expected for C18H19BrN3O3S) .

Basic: How do substituent variations on the indole ring impact synthetic yield and stability?

Evidence from analogous compounds (e.g., 5-bromo vs. 5-methoxyindole derivatives) shows:

  • Electron-withdrawing groups (e.g., Br) reduce nucleophilicity at the indole C3 position, requiring harsher coupling conditions (e.g., elevated temperatures) .
  • Steric effects : Bulky substituents (e.g., CF3) lower yields (e.g., 17% vs. 73% for simpler aryl groups) due to hindered intermediate formation .
  • Stability : Bromo-substituted indoles are prone to light-induced degradation; store under inert atmosphere with desiccants .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound for kinase inhibition?

  • Target prioritization : Computational docking (e.g., AutoDock Vina) identifies potential kinase targets (e.g., JAK3, EGFR) via sulfonamide-indole interactions in ATP-binding pockets .
  • Key modifications :
    • Sulfonamide group : Replace with phosphonamide to enhance hydrogen bonding with kinase catalytic lysine residues .
    • Propanamide linker : Introduce rigidity (e.g., cyclopropane) to improve binding entropy .
  • Validation : Assay inhibition in human whole-blood models (e.g., LTB4 suppression for FLAP inhibitors) .

Advanced: How can conflicting bioactivity data (e.g., anti-HIV vs. antitumor effects) be resolved?

  • Assay standardization :
    • Use isogenic cell lines (e.g., HEK293 vs. HeLa) to control for off-target effects .
    • Dose-response curves (IC50) with positive controls (e.g., AZT for anti-HIV assays) .
  • Mechanistic studies :
    • siRNA knockdown : Confirm target specificity (e.g., HIV-1 reverse transcriptase vs. tumor-associated kinases) .
    • Metabolic profiling : LC-MS/MS to rule out prodrug activation artifacts .

Advanced: What strategies improve pharmacokinetic properties for in vivo studies?

  • Solubility : Co-formulate with cyclodextrins or PEGylated nanoparticles to enhance aqueous solubility .
  • Metabolic stability :
    • Deuterium labeling : Replace labile C-H bonds (e.g., benzylic positions) to slow CYP450-mediated oxidation .
    • Prodrug design : Mask sulfonamide as a tert-butyl carbamate for improved oral bioavailability .
  • Toxicity screening : Monitor liver enzyme (ALT/AST) levels and renal clearance in rodent models .

Advanced: How can computational methods predict off-target interactions?

  • Phosphoproteomics : Use KinomeScan to profile binding against 468 human kinases .
  • Machine learning : Train models on ChEMBL data to predict ADMET profiles and prioritize analogs with reduced hERG channel affinity .
  • Molecular dynamics : Simulate binding to serum albumin to estimate plasma protein binding (%) .

Advanced: What are the challenges in scaling up synthesis for preclinical batches?

  • Batch variability : Control impurities (e.g., des-bromo byproducts) via inline FTIR monitoring during indole bromination .
  • Green chemistry : Replace DCM with cyclopentyl methyl ether (CPME) for safer large-scale reactions .
  • Yield optimization : Use flow chemistry to improve mixing efficiency in propanamide coupling steps .

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